molecular formula C6H15N B3253529 2-N-Methylaminopentane CAS No. 22431-10-3

2-N-Methylaminopentane

Cat. No.: B3253529
CAS No.: 22431-10-3
M. Wt: 101.19 g/mol
InChI Key: IPBXLJFBVNLKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N-Methylaminopentane is an organic compound with the chemical formula C6H15N. It is a colorless liquid with a fresh odor, similar to that of amines. This compound is known for its versatility in various chemical processes and applications .

Preparation Methods

2-N-Methylaminopentane can be synthesized through the reaction of N-aminovaleric acid with methyl iodide. The process involves the following steps:

Chemical Reactions Analysis

2-N-Methylaminopentane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: It undergoes substitution reactions where the methylamino group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-N-Methylaminopentane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-N-Methylaminopentane involves its interaction with molecular targets and pathways. It acts as a chain-extending reagent in organic synthesis, facilitating the formation of longer carbon chains. In biological systems, it can interact with proteins and other biomolecules, leading to crosslinking and modification of their structures .

Comparison with Similar Compounds

2-N-Methylaminopentane can be compared with other similar compounds such as:

  • N-Methylpentan-2-amine
  • 2-(Methylamino)pentane
  • N-Methyl-2-pentanamine

These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. This compound is unique in its versatility and wide range of applications in various fields .

Properties

IUPAC Name

N-methylpentan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-4-5-6(2)7-3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBXLJFBVNLKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945118
Record name N-Methylpentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22431-10-3
Record name N-Methylpentan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-N-Methylaminopentane
Reactant of Route 2
Reactant of Route 2
2-N-Methylaminopentane
Reactant of Route 3
Reactant of Route 3
2-N-Methylaminopentane
Reactant of Route 4
Reactant of Route 4
2-N-Methylaminopentane
Reactant of Route 5
Reactant of Route 5
2-N-Methylaminopentane
Reactant of Route 6
Reactant of Route 6
2-N-Methylaminopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.